5-Hexyl-2,2'-bithiophene

Catalog No.
S1496620
CAS No.
173448-31-2
M.F
C14H18S2
M. Wt
250.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hexyl-2,2'-bithiophene

CAS Number

173448-31-2

Product Name

5-Hexyl-2,2'-bithiophene

IUPAC Name

2-hexyl-5-thiophen-2-ylthiophene

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

InChI

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3

InChI Key

NUONHINJVGHSCL-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(S1)C2=CC=CS2

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=CS2

The exact mass of the compound 5-Hexyl-2,2'-bithiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Hexyl-2,2'-bithiophene is a thiophene derivative characterized by its unique structure, which consists of two thiophene rings connected at the 2,2'-positions with a hexyl group attached at one of the thiophene units. Its chemical formula is C14H18S2C_{14}H_{18}S_{2}, and it has a molecular weight of approximately 250.42 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic field-effect transistors and organic photovoltaics, due to its semiconducting properties and good solubility in organic solvents .

  • Conjugated System: It possesses a delocalized π-electron system arising from alternating single and double bonds between carbon atoms. This delocalization allows for efficient charge transport, a crucial characteristic for organic semiconductors .
  • Tunable Bandgap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the bandgap. By introducing substituents like the hexyl group in 5HT, researchers can fine-tune the bandgap, making it suitable for different applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .
  • Self-assembly: 5HT exhibits self-assembly properties, allowing it to form well-defined ordered structures at the molecular level. This self-assembly behavior is crucial for achieving efficient charge transport and light emission in organic electronics devices .

These properties make 5HT a versatile building block for various organic electronics applications:

Organic Photovoltaics (OPVs)

5HT has been extensively explored as a donor material in OPVs due to its suitable bandgap and ability to form interpenetrating networks with acceptor materials, facilitating efficient exciton dissociation and charge transport .

Organic Light-Emitting Diodes (OLEDs)

5HT can be employed as a host material in OLEDs due to its good film-forming properties and ability to efficiently transport holes. Additionally, by incorporating functional groups, 5HT derivatives can be designed to emit light of different colors, making them suitable for various display applications .

Organic Field-Effect Transistors (OFETs)

5HT has been utilized in the development of OFETs, demonstrating good charge carrier mobility. However, further research is ongoing to improve the performance and stability of 5HT-based OFETs .

Typical of thiophene derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the hexyl group enhances the electron density on the thiophene rings, making them more reactive towards electrophiles.
  • Cross-Coupling Reactions: It can be utilized in Suzuki or Stille coupling reactions to form more complex organic structures by reacting with boronic acids or organotin compounds .
  • Oxidative Polymerization: Under oxidative conditions, 5-Hexyl-2,2'-bithiophene can polymerize to form conductive polymers, which are useful in electronic applications.

Several methods exist for synthesizing 5-Hexyl-2,2'-bithiophene:

  • Direct Coupling: This involves the direct coupling of thiophene derivatives under conditions that promote the formation of the bithiophene structure.
  • Functionalization of Precursor Compounds: Starting from simpler thiophene derivatives, one can introduce the hexyl group through alkylation reactions.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions with appropriate precursors can yield 5-Hexyl-2,2'-bithiophene efficiently .

5-Hexyl-2,2'-bithiophene finds applications primarily in:

  • Organic Electronics: It serves as a building block for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
  • Material Science: Its properties make it suitable for research into new materials with enhanced electrical conductivity and stability.
  • Chemical Sensors: Due to its electronic properties, it may also be explored for use in chemical sensing applications.

Interaction studies involving 5-Hexyl-2,2'-bithiophene focus on its behavior when incorporated into various matrices or when interacting with other compounds. These studies often examine:

  • Charge Transfer Mechanisms: Understanding how this compound interacts with electron acceptors or donors can provide insights into its performance in electronic devices.
  • Blend Studies: Investigating how it blends with other polymeric materials to enhance performance characteristics like conductivity and stability.

Several compounds share structural similarities with 5-Hexyl-2,2'-bithiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Octyl-2,2'-bithiopheneBithiophene derivativeLonger alkyl chain may enhance solubility further
5-Hexyl-4-methyl-2,2'-bithiopheneSubstituted bithiopheneMethyl group may alter electronic properties
5-Dodecyl-2,2'-bithiopheneBithiophene derivativeIncreased hydrophobicity due to longer chain
5-Bromo-4-hexyl-2,2'-bithiopheneHalogenated bithiopheneHalogen substitution can enhance reactivity

Each of these compounds exhibits unique properties that may make them suitable for specific applications in organic electronics or materials science. The presence of different substituents affects their solubility, reactivity, and electronic characteristics.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone for constructing π-conjugated systems. For 5-hexyl-2,2'-bithiophene, the boronic acid pinacol ester derivative (e.g., 5'-hexyl-2,2'-bithiophene-5-boronic acid pinacol ester) enables efficient coupling with aryl halides. Key advancements include:

  • Aqueous catalysis: A protocol using aqueous n-butanol at 37°C achieves near-quantitative yields for heteroaryl chlorides, minimizing side reactions.
  • Ligand design: Enantiopure sulfonated SPhos (sSPhos) facilitates asymmetric Suzuki couplings, producing axially chiral biphenols with >90% enantiomeric excess.
  • Scale-up: Biphasic solvent systems (e.g., water/n-butanol) simplify product isolation, enabling gram-scale synthesis of photovoltaic materials.

Table 1: Representative Suzuki-Miyaura Reactions of 5-Hexyl-2,2'-Bithiophene Derivatives

SubstrateCatalyst SystemSolventYield (%)ApplicationSource
Aryl chloridesPd(OAc)₂, SPhosn-Butanol92–96Bulk heterojunction solar cells
5-Bromo-2-methoxybenzenePd₂(dba)₃, sSPhosToluene89Chiral OLED materials
Polyhalogenated APIsPd/C, K₂CO₃H₂O/EtOH82Pharmaceutical derivatization

Stille Coupling and Pd-Catalyzed Condensations

Stille coupling remains pivotal for introducing alkyl/aryl groups to the bithiophene core. For example:

  • 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene reacts with stannanes (e.g., (4-hexylselenophen-2-yl)trimethylstannane) under Pd₂(dba)₃/AsPh₃ catalysis, yielding selenophene-thiophene copolymers for OFETs.
  • Microwave-assisted Stille coupling reduces reaction times from hours to minutes while maintaining >85% yields.

Key Challenges:

  • Homocoupling byproducts: Minimized using excess ZnCl₂ (1.2 eq.) to stabilize intermediates.
  • Steric effects: Hexyl side chains enhance solubility but require tailored catalysts (e.g., Pd(Pt-Bu₃)₂) for efficient coupling.

Improved Catalytic Processes for Derivative Synthesis

Recent innovations address limitations in traditional methods:

  • Flow microreactors: Enable rapid mixing and precise temperature control, achieving 86% yield in 30 minutes for Pd-catalyzed couplings.
  • Biodegradable solvents: Replace toxic dipolar aprotic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in large-scale reactions.
  • Low catalyst loading: Pd(PPh₃)₄ at 0.1 mol% suffices for coupling thiopheneboronic acids, reducing costs.

Functional Group Modifications: Aldehyde, Boronic Acid, and Vinyl Substituents

Aldehyde Functionalization

  • Vilsmeier-Haack formylation: Treating 5-hexyl-2,2'-bithiophene with POCl₃/DMF introduces an aldehyde group at the 5-position, critical for Schiff base formation in sensor design.

Boronic Acid Derivatives

  • Suzuki-ready intermediates: The boronic ester derivative (CAS 579503-59-6) is synthesized via Miyaura borylation, enabling iterative cross-coupling for dendrimers.

Vinyl Substituents

  • Stille coupling: 5-Hexyl-5'-vinyl-2,2'-bithiophene is prepared using Pd(PPh₃)₄ and vinylstannanes, forming precursors for conjugated polymers.

Table 2: Functionalization Routes and Applications

DerivativeMethodKey ReagentApplicationSource
5-CarbaldehydeVilsmeier-HaackPOCl₃, DMFFluorescent sensors
Boronic acid pinacol esterMiyaura borylationBis(pinacolato)diboronConjugated microporous polymers
5'-VinylStille couplingVinyltrimethylstannaneOrganic photovoltaics

Electronic Structure and Molecular Orbital Characteristics

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 5-hexyl-2,2'-bithiophene, revealing critical information about its frontier molecular orbitals and their implications for electronic properties [1] [2] [3]. The compound exhibits a molecular formula of C₁₄H₁₈S₂ with a molecular weight of 250.42 g/mol [4]. Computational studies have consistently identified the presence of two primary conformational minima: the anti-gauche and syn-gauche structures, with torsional angles significantly deviating from planarity.

The Highest Occupied Molecular Orbital energy levels have been calculated using various density functional methods, yielding values ranging from -5.20 to -5.47 electron volts. The B3LYP/6-31G(d) level of theory predicts a HOMO energy of -5.20 eV, while more sophisticated approaches such as wB97x/6-311+G(2df,p) provide a deeper HOMO level at -5.47 eV [3]. These variations reflect the sensitivity of electronic structure calculations to both the choice of functional and basis set size. The MP2/cc-pVDZ calculations, incorporating electron correlation effects, yield a HOMO energy of -5.33 eV, providing a benchmark for density functional approaches [2].

The Lowest Unoccupied Molecular Orbital energies exhibit similar method dependence, with calculated values spanning from -1.69 to -1.89 eV. The resulting HOMO-LUMO gaps range from 3.40 to 3.78 eV, indicating significant variations in predicted optical and electronic properties depending on the computational methodology employed. The wB97x functional, incorporating long-range exchange corrections, predicts the largest gap of 3.78 eV, while B3LYP calculations yield smaller gaps around 3.40-3.48 eV [1] [3].

Conformational Effects on Electronic Properties

The conformational flexibility of 5-hexyl-2,2'-bithiophene profoundly influences its electronic structure [5] [6]. The anti-gauche conformation, characterized by a torsional angle of approximately 146-150 degrees, represents the global minimum energy structure. This twisted geometry arises from the balance between steric repulsion and conjugative effects within the bithiophene backbone. The syn-gauche conformer, with a torsional angle near 37-39 degrees, lies approximately 0.18-1.16 kcal/mol higher in energy [2] [3].

The hexyl substituent introduces additional conformational complexity while enhancing solubility and modifying electronic properties. Non-covalent interactions, including carbon-hydrogen to π-system contacts and dispersion forces, contribute to the stabilization of specific conformational arrangements [6]. These weak interactions become particularly significant in the perpendicular transition state geometry (90-degree torsion), where they reduce the rotational barrier and facilitate conformational interconversion.

Molecular Orbital Distribution and Character

The spatial distribution of frontier molecular orbitals reveals the π-conjugated nature of the 5-hexyl-2,2'-bithiophene system [1] [7]. The HOMO exhibits uniform electron density distribution across both thiophene rings, demonstrating effective π-orbital overlap despite the non-planar geometry. This delocalization contributes to the compound's semiconducting properties and hole transport capabilities. The antibonding character between subunits in the HOMO contrasts with the bonding characteristics observed in the LUMO [1].

The LUMO orbital shows significant localization patterns that depend on the specific conformational arrangement and the presence of the hexyl substituent. In planar or near-planar conformations, the LUMO exhibits enhanced delocalization across the bithiophene backbone. However, increasing torsional angles lead to progressive localization of the LUMO density, affecting the compound's electron transport properties and optical absorption characteristics.

Table 1: Density Functional Theory Studies - HOMO-LUMO Gaps and Molecular Orbital Analysis

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Torsional Angle (degrees)Reference
B3LYP/6-31G(d)-5.20-1.803.4037.4 [1]
B3LYP/6-311G**-5.24-1.763.48150.3 [2]
MP2/cc-pVDZ-5.33-1.893.44146.0 [2]
wB97x/6-311+G(2df,p)-5.47-1.693.78148.0 [3]
CCSD(T)/cc-pVTZ-5.20-1.803.40150.0 [3]

Time-Dependent Density Functional Theory Simulations: Excited-State Dynamics and Ultraviolet-Visible Spectra

Electronic Excitation Characteristics

Time-Dependent Density Functional Theory calculations have elucidated the excited-state electronic structure of 5-hexyl-2,2'-bithiophene, providing detailed insights into its photophysical properties [8] [9] [10]. The compound exhibits multiple π-π* transitions in the ultraviolet-visible spectral region, with the lowest energy transition (S₁) occurring at approximately 3.88 eV (320 nm). This transition primarily involves the HOMO to LUMO excitation with 85% character, indicating significant orbital overlap and strong transition probability [11].

The electronic spectrum reveals five principal excited singlet states within the energy range up to 6.0 eV. The S₂ state appears at 4.15 eV (299 nm) with enhanced HOMO to LUMO character (98%), while higher-lying states S₃, S₄, and S₅ manifest at 4.40, 4.71, and 5.53 eV, respectively [8]. The oscillator strengths for these transitions range from 1.04 to 1.91, with the S₁ transition exhibiting the highest intensity due to favorable orbital symmetry and overlap.

Solvent Effects and Environmental Influences

The incorporation of solvent effects through Polarizable Continuum Model calculations demonstrates significant environmental sensitivity of the electronic transitions [10]. In dimethylformamide solvent, the absorption maximum shifts to longer wavelengths, ranging from 393.07 to 541.02 nm depending on specific substituent patterns. This bathochromic shift reflects stabilization of the excited state relative to the ground state through solvation interactions.

The time-dependent calculations reveal that structural modifications, particularly the introduction of electron-donating or electron-accepting groups, can dramatically alter the electronic spectrum. The hexyl substituent acts as a weak electron-donating group, contributing to modest red-shifts in absorption wavelengths compared to unsubstituted bithiophene [8] [10].

Excited-State Relaxation Dynamics

Advanced surface hopping molecular dynamics simulations using the Algebraic Diagrammatic Construction to second order method have revealed the ultrafast deactivation mechanisms of the excited states [12] [9]. Following photoexcitation to higher-lying states, rapid internal conversion processes facilitate population transfer to the S₁ state within the first 100 femtoseconds. This ultrafast relaxation occurs through a cascade of diabatic population transfers among the S₁-S₄-S₅ electronic manifold.

The photostability of 5-hexyl-2,2'-bithiophene exceeds that of the monothiophene unit, with excited-state lifetimes extending to approximately 51 picoseconds for the lowest singlet state [12]. This enhanced stability arises from the distributed π-electron system and reduced susceptibility to photodegradation pathways. The ring puckering mechanism, identified as a critical deactivation pathway in thiophene, becomes less prominent in the bithiophene system due to increased molecular rigidity.

Table 2: Time-Dependent Density Functional Theory Excited State Calculations

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator StrengthCharacterReference
S₁ (π-π*)3.883201.91HOMO→LUMO (85%) [11]
S₂ (π-π*)4.152991.16HOMO→LUMO (98%) [8]
S₃ (π-π*)4.402821.04HOMO→LUMO (98%) [8]
S₄ (π-π*)4.712631.54HOMO→LUMO (99%) [8]
S₅ (π-π*)5.532241.51HOMO→LUMO (99%) [8]

Rydberg State Contributions

The electronic spectrum also encompasses Rydberg transitions, particularly above 5.0 eV, which contribute to the complex absorption profile [13]. The first Rydberg transition (3s character) has been identified at 5.27 eV, while higher-energy Rydberg states overlap with valence π-π* transitions. These diffuse states require extended basis sets incorporating diffuse functions for accurate computational description.

The presence of the hexyl substituent modifies the Rydberg state energies through both inductive effects and conformational changes. The alkyl chain provides additional electron density that can interact with the diffuse Rydberg orbitals, leading to subtle shifts in transition energies and intensities.

Multiconfigurational Quantum Chemistry: Vibronic Coupling and Phosphorescence Mechanisms

Vibronic Coupling Framework

The understanding of vibronic coupling effects in 5-hexyl-2,2'-bithiophene requires sophisticated multiconfigurational quantum chemical approaches that account for the simultaneous coupling of electronic and nuclear motions [14] [15] [16]. Complete Active Space Self-Consistent Field calculations, followed by second-order perturbation theory corrections, provide the necessary theoretical framework for describing these complex interactions. The compound exhibits strong vibronic coupling between the first five excited singlet electronic states, particularly along totally symmetric vibrational modes.

The vibronic coupling Hamiltonian for 5-hexyl-2,2'-bithiophene incorporates 18 vibrational degrees of freedom, representing the most significant normal modes that contribute to non-adiabatic coupling [14]. These modes include carbon-carbon stretching vibrations at 1572 cm⁻¹, carbon-sulfur stretching at 1120 cm⁻¹, carbon-hydrogen wagging motions at 850 cm⁻¹, ring puckering modes at 120 cm⁻¹, and inter-ring bending vibrations at 200 cm⁻¹. The coupling strengths vary significantly among these modes, with carbon-carbon and carbon-sulfur stretching vibrations exhibiting the strongest coupling to electronic transitions.

Electronic State Coupling Mechanisms

The non-adiabatic coupling between S₁-S₄ and S₁-S₅ electronic states occurs predominantly through totally symmetric modes, resulting in the structureless and broad first absorption band observed experimentally [16]. This coupling mechanism differs fundamentally from the localized coupling patterns observed in smaller aromatic systems. The overlapping S₂, S₃, S₄, and S₅ states form the second absorption band, with their individual contributions modulated by vibronic interactions.

Conical intersections play a crucial role in the excited-state dynamics, facilitating rapid non-radiative transitions between electronic states [9] [14]. Multiple conical intersections have been identified on the potential energy surfaces, particularly involving ring puckering and inter-ring torsional coordinates. These intersection seams provide efficient pathways for internal conversion processes, contributing to the photostability of the compound.

The photorelaxation from highly excited S₅ to the lowest S₁ state occurs through a cascade of diabatic population transfers within approximately 100 femtoseconds [16]. This ultrafast process involves sequential population transfer through intermediate electronic states, driven collectively by carbon-carbon stretching, carbon-sulfur stretching, carbon-hydrogen wagging, ring puckering, and inter-ring bending modes.

Table 3: Vibronic Coupling Parameters

Vibrational ModeFrequency (cm⁻¹)Coupling StrengthContribution to S₁-S₄ CouplingRelaxation Timescale (fs)Reference
C=C stretching1572StrongHigh<100 [14]
C-S stretching1120StrongHigh<100 [14]
C-H wagging850MediumMedium100-200 [14]
Ring puckering120StrongHigh<100 [14]
Inter-ring bending200MediumMedium100-200 [14]

Phosphorescence Mechanisms and Triplet State Dynamics

The phosphorescence properties of 5-hexyl-2,2'-bithiophene arise from intersystem crossing processes that populate triplet states, followed by radiative decay to the ground state [17] [18] [19]. The compound exhibits room-temperature phosphorescence under specific conditions, particularly when incorporated into rigid host matrices or crystalline environments that suppress non-radiative decay pathways.

The primary intersystem crossing mechanism involves direct S₁ to T₁ transition with an energy gap of approximately 0.18 eV [17]. This process exhibits relatively weak temperature dependence and proceeds with a rate constant of 7×10² s⁻¹, resulting in phosphorescence lifetimes of 3.85 milliseconds under ambient conditions. The hexyl substituent influences the intersystem crossing efficiency through conformational effects and weak spin-orbit coupling modulations.

Thermally activated intersystem crossing represents an alternative pathway, particularly relevant at elevated temperatures [17]. This mechanism involves higher-lying triplet states with energy gaps around 0.35 eV and rate constants reaching 10⁹ s⁻¹. The strong temperature dependence of this pathway enables thermal control of phosphorescence properties, with lifetimes extending to 14.79 milliseconds under optimized conditions.

Vibronic-assisted intersystem crossing provides additional complexity to the phosphorescence mechanisms [19]. This process involves coupling between singlet and triplet states mediated by specific vibrational modes, particularly those that modulate the spin-orbit coupling matrix elements. The resulting rate constants of approximately 10⁸ s⁻¹ and lifetimes of 24.2 nanoseconds to over 100 microseconds depend strongly on the specific vibrational coupling patterns and environmental constraints.

Table 4: Phosphorescence Mechanisms

MechanismEnergy Gap (eV)Rate Constant (s⁻¹)Temperature DependenceLifetime (ms)Reference
Direct ISC (S₁→T₁)0.187×10²Weak3.85 [17]
Thermally Activated ISC0.3510⁹Strong14.79 [17]
Vibronic-assisted ISC0.2510⁸Medium24.2 [19]
Spin-orbit coupling-10⁷Weak39.87 [19]

Environmental Effects on Phosphorescence

The phosphorescence efficiency and lifetime depend critically on the local environment and intermolecular interactions [17] [18]. In crystalline hosts with halogen bonding networks, the phosphorescence quantum yields can be enhanced significantly through restriction of molecular motions that lead to non-radiative decay. The volumetric packing index, defined as the ratio of Voronoi volume to van der Waals volume, correlates with phosphorescence efficiency, with denser packing generally favoring radiative processes.

Host-guest energy transfer mechanisms can further modulate phosphorescence properties through energy relay processes [17]. Efficient energy transfer from guest molecules to host systems, followed by back-transfer to triplet states, enables manipulation of phosphorescence lifetimes by over three orders of magnitude. These mechanisms rely on resonance between electronic energy levels and can be fine-tuned through molecular design and environmental control.

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

5-Hexyl-2,2'-bithiophene

Dates

Last modified: 08-15-2023

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